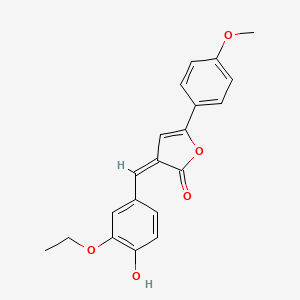

3-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one

Description

Properties

CAS No. |

6621-91-6 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |

InChI |

InChI=1S/C20H18O5/c1-3-24-19-11-13(4-9-17(19)21)10-15-12-18(25-20(15)22)14-5-7-16(23-2)8-6-14/h4-12,21H,3H2,1-2H3/b15-10- |

InChI Key |

CYIBQEWBZXZIKY-GDNBJRDFSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC)O |

Origin of Product |

United States |

Biological Activity

3-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one, a compound with the molecular formula C20H18O5, is part of a class of furan derivatives that have garnered attention due to their potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a condensation reaction involving 3-ethoxy-4-hydroxybenzaldehyde and 4-methoxyphenylacetic acid. This reaction typically occurs under acidic conditions, facilitating the formation of the furan ring structure. The synthesis process has been documented in various studies, demonstrating its efficiency and reproducibility .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure enhances its ability to scavenge reactive oxygen species (ROS) .

Anticancer Activity

Studies have shown that furan derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds in this class have been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects that may be attributed to their ability to disrupt tubulin polymerization . The structure-activity relationship (SAR) analyses suggest that modifications to the furan ring can significantly enhance anticancer potency .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels when tested against oxidative stress models, suggesting a protective effect against cellular damage .

Study 2: Anticancer Efficacy

In a comparative study on the cytotoxic effects of several furan derivatives against breast cancer cell lines (MCF-7), it was found that this compound exhibited IC50 values comparable to leading chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via caspase activation .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Table 2: Synthesis Conditions

| Reagent | Amount | Condition |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | 1.66 g (0.01 mol) | Room temperature in ethanol |

| Aminoguanidine nitrate | 1.37 g (0.01 mol) | Heated for 8 hours |

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties. It can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can enhance cellular defense mechanisms against oxidative stress .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound reveal its potential in treating inflammatory diseases. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

- Cancer Research : Preliminary studies suggest that 3-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one may induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and modulation of cell cycle proteins, presenting opportunities for cancer therapeutics .

Materials Science Applications

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties .

- Nanotechnology : The incorporation of this compound into nanomaterials has been explored for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents .

Environmental Applications

- Photocatalysis : The compound has potential applications in photocatalytic processes for environmental remediation. Its ability to absorb UV light can facilitate the degradation of pollutants in water and air, contributing to cleaner environments .

- Sensor Development : Due to its electronic properties, this compound can be integrated into sensor technologies for detecting environmental contaminants. Its sensitivity to changes in chemical environments makes it suitable for developing advanced sensing devices .

Case Studies

Chemical Reactions Analysis

Synthetic Routes and Precursor Chemistry

The compound’s structure indicates it may be synthesized via Knoevenagel condensation , a common method for benzylidene derivatives. For example:

-

Benzofuran-3(2H)-one analogs (e.g., aurones) are synthesized by base-mediated condensation of aldehydes with benzofuran-3-one precursors .

-

Similar protocols could apply here, involving 3-ethoxy-4-hydroxybenzaldehyde and a 5-(4-methoxyphenyl)furan-2(3H)-one precursor.

Cycloaddition Reactions

Furanone derivatives are known to participate in 1,3-dipolar cycloadditions with dipolarophiles (e.g., azides or nitrones). For instance:

-

5-Methoxy-2(5H)-furanone undergoes cycloaddition with imines in the presence of organocatalysts (e.g., Takemoto’s catalyst) to yield hexahydrofuropyrrole derivatives .

-

A similar pathway might occur here, leveraging the electron-deficient furanone ring for regioselective cycloaddition.

Electrophilic Substitution

The benzylidene moiety (C=CH-Ar) could undergo:

-

Hydrogenation : Catalytic hydrogenation to yield saturated analogs.

-

Halogenation : Bromination at the α-position of the furanone ring, as seen in 3-bromo-2(5H)-furanone derivatives .

Hydrogen Bonding and Tautomerism

The ortho-hydroxy group on the benzylidene ring may form intramolecular hydrogen bonds with the furanone carbonyl, stabilizing specific tautomers or enabling acid/base-mediated rearrangements.

Comparative Analysis of Analogous Reactions

Challenges and Research Gaps

-

Stereoselectivity : The Z-configuration of the benzylidene group (as indicated in the PubChem entry ) may influence reaction outcomes but lacks experimental validation.

-

Stability : Furanones with electron-donating substituents (e.g., methoxy) are prone to ring-opening under acidic/basic conditions, which may limit reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2(3H)-one derivatives with benzylidene or arylidene substituents are widely studied for their structural and functional diversity. Below is a comparative analysis of structurally related compounds:

Structural Analogues

Physicochemical and Electronic Properties

- Solubility : Hydroxyl and methoxy groups enhance aqueous solubility (e.g., compound from ), whereas biphenyl or fluorophenyl substituents increase hydrophobicity .

- Electron Density : Ethoxy and methoxy groups donate electrons via resonance, stabilizing the benzylidene moiety. Fluorine atoms (e.g., in ) withdraw electrons, increasing reactivity toward nucleophiles.

- Configuration: The (E)-configuration of the benzylidene double bond is critical for biological activity, as confirmed by NOE correlations in NMR studies .

Preparation Methods

Reaction Conditions

- Base-mediated condensation: Potassium carbonate (K2CO3) is frequently used as a mild base catalyst in solvents such as ethanol or other polar solvents. This method typically proceeds at room temperature or with gentle heating.

- Neutral alumina-mediated Knoevenagel condensation: This solid support can catalyze the reaction under milder and solvent-free or minimal solvent conditions.

- Microwave irradiation: Use of eutectic solvents under microwave irradiation accelerates the reaction, reducing reaction times to about 30 minutes and improving yields (17–96%) compared to conventional heating.

Typical Procedure

- Mix equimolar amounts of 5-(4-methoxyphenyl)furan-2(3H)-one and 3-ethoxy-4-hydroxybenzaldehyde in ethanol or a suitable solvent.

- Add base catalyst (e.g., K2CO3) or neutral alumina.

- Stir the mixture at room temperature or heat gently (reflux or microwave irradiation).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

- Purify the crude product by recrystallization or flash column chromatography.

Detailed Experimental Data and Yields

| Parameter | Details |

|---|---|

| Starting materials | 5-(4-methoxyphenyl)furan-2(3H)-one, 3-ethoxy-4-hydroxybenzaldehyde |

| Catalyst/Base | Potassium carbonate, neutral alumina, or other mild bases |

| Solvent | Ethanol, p-xylene, or solvent-free (eutectic solvent for microwave) |

| Temperature | Room temperature to reflux; microwave irradiation at ~30 min |

| Reaction time | 0.5 to 8 hours depending on method |

| Yield range | 17% to 96% depending on method and conditions |

| Purification | Flash column chromatography (silica gel), recrystallization |

| Characterization | 1H NMR, 13C NMR, melting point, elemental analysis, chiral SFC for enantiomeric excess |

Mechanistic Insights and Optimization

- The reaction proceeds via deprotonation of the active methylene group in the furanone ring, followed by nucleophilic attack on the aldehyde carbonyl carbon.

- Intramolecular hydrogen bonding involving the hydroxy group on the benzaldehyde ring can influence the reaction kinetics and selectivity.

- Use of bifunctional organocatalysts (e.g., Takemoto’s catalyst) has been reported to improve enantioselectivity in related systems, though specific data for this compound are limited.

- Solvent choice and concentration affect conversion and selectivity; for example, p-xylene at 0.33 M concentration is effective for similar furanone condensations.

Representative Literature Procedures

Base-Mediated Knoevenagel Condensation (Adapted)

- Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equiv) and 5-(4-methoxyphenyl)furan-2(3H)-one (1 equiv) in ethanol.

- Add potassium carbonate (1 equiv) and stir at room temperature for 4–8 hours.

- Monitor by TLC until completion.

- Filter off solids, concentrate filtrate, and purify by column chromatography.

- Yield: 40–85%.

Microwave-Assisted Synthesis

- Mix reactants in a eutectic solvent system.

- Irradiate under microwave for 30 minutes.

- Isolate product by filtration or extraction.

- Yield: up to 96%.

Summary Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Base-mediated condensation | K2CO3 | Ethanol | RT to reflux | 4–8 h | 40–85 | Conventional, mild conditions |

| Neutral alumina-mediated | Neutral alumina | Minimal/solvent-free | RT | Variable | 40–83 | Solid support catalysis |

| Microwave irradiation | None (eutectic solvent) | Eutectic solvent | Microwave (MWI) | 30 min | 17–96 | Rapid, high yield |

| Organocatalyst-assisted | Takemoto’s catalyst | p-xylene | RT | 24 h | ~47 | Enantioselective potential |

Additional Notes

- The hydroxy and ethoxy substituents on the benzaldehyde ring can form intramolecular hydrogen bonds, which may affect the reaction kinetics and product stability.

- Purification typically involves silica gel chromatography using cyclohexane/ethyl acetate mixtures.

- Characterization data (NMR, melting point) confirm the formation of the aurone structure with the expected substitution pattern.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one?

- Methodology : A multicomponent approach involving condensation reactions is widely used. For example, reacting substituted benzaldehydes with furanone precursors under basic conditions (e.g., piperidine in refluxing ethanol) yields the benzylidene-furanone core . Microwave-assisted synthesis can improve reaction efficiency and selectivity, as demonstrated in similar furanone derivatives (e.g., 60–71% yields under optimized conditions) .

-

Key Variables :

-

Catalyst: Piperidine or triethylamine.

-

Solvent: Ethanol or DMF.

-

Temperature: Reflux (80–100°C) or microwave irradiation (100–110°C).

- Example Protocol :

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Multicomponent Condensation | 84% | Piperidine, ethanol, reflux, 1 hour | |

| Microwave-Assisted | 71% | DMF, 100°C, 1 hour |

Q. How is the stereochemistry (E/Z configuration) of the benzylidene moiety determined experimentally?

- Methodology : Nuclear Overhauser Effect (NOE) correlations in NMR spectroscopy are critical. For example, NOE interactions between the benzylidene proton (H-8′) and aromatic protons (H-2/H-6) confirm the E-configuration . X-ray crystallography (using SHELX software ) provides definitive proof of geometry, though it requires high-quality single crystals.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Hybrid DFT functionals (e.g., B3LYP ) incorporating exact exchange terms are used to calculate:

-

HOMO/LUMO energies for redox behavior.

-

Electrostatic potential maps for nucleophilic/electrophilic sites.

-

Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy (e.g., deviations <2.4 kcal/mol in thermochemical properties ).

- Workflow :

Optimize geometry at B3LYP/6-311+G(d,p) level.

Calculate vibrational frequencies to ensure no imaginary modes.

Simulate NMR shifts using gauge-including atomic orbital (GIAO) methods.

Q. How to resolve contradictions between computational and experimental spectroscopic data?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility.

- Mitigation Strategies :

Include solvent models (e.g., PCM in DFT) to improve shift predictions .

Perform molecular dynamics (MD) simulations to account for dynamic effects.

Cross-validate with 2D NMR techniques (e.g., HMBC, HSQC) .

Q. What strategies optimize regioselectivity in reactions involving the furanone core?

- Methodology :

- Steric and Electronic Control : Electron-donating groups (e.g., methoxy) direct electrophilic attacks to specific positions.

- Catalytic Systems : Lewis acids (e.g., ZnCl₂) enhance selectivity in cyclization steps .

- DOE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to map optimal conditions .

Q. How to analyze conflicting crystallographic and spectroscopic data on molecular conformation?

- Case Example : X-ray data may show planar benzylidene-furanone systems, while solution NMR suggests rotational flexibility.

- Resolution :

Variable-temperature NMR to probe dynamic behavior.

Compare crystallographic packing forces (e.g., π-stacking in SHELX-refined structures ) with solution-state conformers.

Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze intermolecular interactions computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.